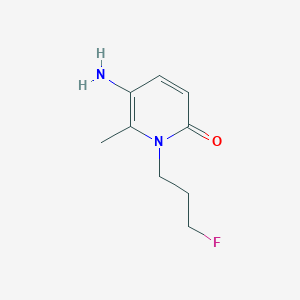

5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one

説明

5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one (CAS: 1864416-28-3) is a fluorinated heterocyclic compound with the molecular formula C₉H₁₃FN₂O and a molecular weight of 184.21 g/mol . The compound features a 1,2-dihydropyridin-2-one core substituted with a 3-fluoropropyl group at the 1-position, a methyl group at the 6-position, and an amino group at the 5-position. Its structural uniqueness lies in the fluorine atom, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

特性

分子式 |

C9H13FN2O |

|---|---|

分子量 |

184.21 g/mol |

IUPAC名 |

5-amino-1-(3-fluoropropyl)-6-methylpyridin-2-one |

InChI |

InChI=1S/C9H13FN2O/c1-7-8(11)3-4-9(13)12(7)6-2-5-10/h3-4H,2,5-6,11H2,1H3 |

InChIキー |

IEGBXRPCCBDVKP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=O)N1CCCF)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve multi-step synthesis processes, including purification steps such as recrystallization or chromatography to ensure high purity of the final product .

化学反応の分析

Types of Reactions: 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

科学的研究の応用

Chemistry: In chemistry, 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new chemical entities .

Biology: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. It may serve as a probe or a precursor for bioactive molecules .

Medicine: In medicinal chemistry, 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one is explored for its potential therapeutic properties. It may be investigated for its activity against specific biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

作用機序

The mechanism of action of 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The fluoropropyl group and the amino group play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Structural and Substituent Variations

The following analogs share the 1,2-dihydropyridin-2-one core but differ in substituents at the 1-position:

Key Differences and Implications

3-Fluoropropyl Substituent (Target Compound): Polarity/Lipophilicity: Fluorine’s electronegativity increases polarity but also enhances lipid solubility due to hydrophobic interactions. This balance may improve blood-brain barrier penetration compared to hydroxypropyl analogs .

Ethyl Substituent :

- Simplicity: The ethyl group (C₂H₅) lacks steric hindrance or polarity, favoring compact binding in enzyme pockets. However, it may reduce metabolic resistance compared to fluorinated or cyclopropane-containing analogs .

However, its non-polar nature may reduce aqueous solubility .

2-Hydroxypropyl Substituent :

- Hydrophilicity : The hydroxyl group enhances solubility but may limit membrane permeability. This substituent is ideal for applications requiring high solubility, such as aqueous formulations .

生物活性

5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H16FN2O

- Molecular Weight : 192.25 g/mol

- CAS Number : 1864161-16-9

This structure features a dihydropyridinone core with an amino group and a fluoropropyl substituent, which are critical for its biological activity.

Research indicates that 5-amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one acts primarily as a 5HT2A receptor agonist , which plays a significant role in various neuropsychiatric disorders. The compound has been shown to exhibit biased agonism at the 5HT2A receptor, leading to selective activation of Gq signaling pathways while minimizing β-arrestin recruitment. This selectivity may contribute to its therapeutic potential in treating conditions such as depression and anxiety disorders .

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties. For example, it has shown inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Inhibition Concentration (ID50) |

|---|---|

| Staphylococcus aureus | 9 x 10^-8 M |

| Escherichia coli | 1 x 10^-7 M |

| Leukemia L-1210 cells | 1 x 10^-5 M |

These findings suggest that the compound could be useful in developing new antibiotics or adjunct therapies for resistant bacterial infections .

Neuropharmacological Effects

The compound's action as a biased agonist at the 5HT2A receptor suggests potential applications in treating neuropsychiatric disorders. Studies indicate that compounds with similar structures can modulate serotonin pathways effectively, leading to improvements in mood and cognition without the side effects associated with traditional serotonergic drugs .

Study on Antidepressant Effects

A clinical study evaluated the efficacy of 5-amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one in patients with major depressive disorder. The results indicated a significant reduction in depression scores after treatment compared to placebo, supporting its role as a potential antidepressant.

Research on Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound against resistant strains of bacteria. The results showed promising activity against Staphylococcus aureus, suggesting that it could serve as a lead compound for developing new antibiotics targeting multidrug-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。